molecular formula C19H24N2O3 B2658939 4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide CAS No. 478078-58-9

4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2658939
CAS No.: 478078-58-9
M. Wt: 328.412
InChI Key: GNETZARPIYPMDY-UHFFFAOYSA-N
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Description

4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the tert-Butylbenzoyl Group: The tert-butylbenzoyl group can be introduced via Friedel-Crafts acylation, using tert-butylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through nucleophilic substitution, where the pyrrole nitrogen reacts with 2-methoxyethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols.

Scientific Research Applications

4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and reactivity.

    N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide: Lacks the tert-butylbenzoyl group, potentially altering its biological activity and chemical properties.

Uniqueness

4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the tert-butylbenzoyl and methoxyethyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-19(2,3)15-7-5-13(6-8-15)17(22)14-11-16(21-12-14)18(23)20-9-10-24-4/h5-8,11-12,21H,9-10H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNETZARPIYPMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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